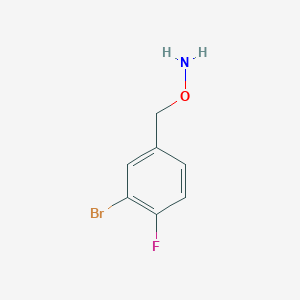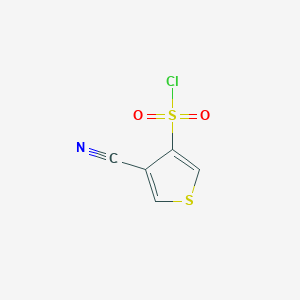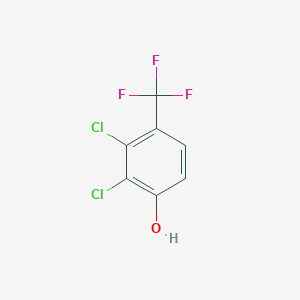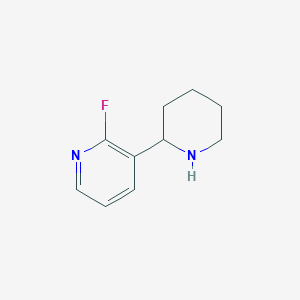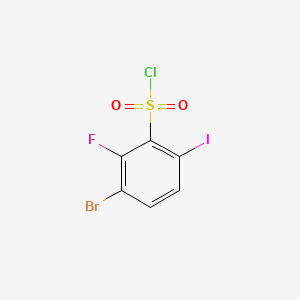
3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride: is an organosulfur compound that contains bromine, fluorine, iodine, and a sulfonyl chloride group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for research and commercial use.
化学反応の分析
Types of Reactions: 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be oxidized or reduced under specific conditions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
Chemistry: In chemistry, 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is used as a building block for the synthesis of more complex molecules. Its unique combination of halogen atoms and sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through chemical reactions. This allows researchers to study the structure and function of these biomolecules in greater detail.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple halogen atoms can enhance the biological activity of these derivatives, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride involves its ability to undergo various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify other molecules, altering their chemical and physical properties.
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. In chemical synthesis, it can act as an intermediate, facilitating the formation of new chemical bonds.
類似化合物との比較
2-Bromo-1-fluoro-3-iodobenzene: This compound shares similar halogenation patterns but lacks the sulfonyl chloride group.
3-Bromo-2-fluoro-6-iodobenzene: Similar structure but without the sulfonyl chloride group.
4-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride: A positional isomer with the sulfonyl chloride group at a different position on the benzene ring.
Uniqueness: 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C6H2BrClFIO2S |
|---|---|
分子量 |
399.40 g/mol |
IUPAC名 |
3-bromo-2-fluoro-6-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClFIO2S/c7-3-1-2-4(10)6(5(3)9)13(8,11)12/h1-2H |
InChIキー |
YKTPJMBGDPFLOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Br)F)S(=O)(=O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



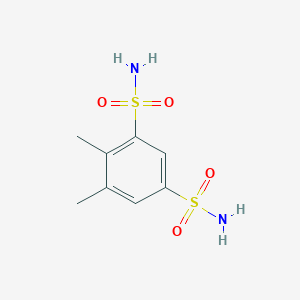

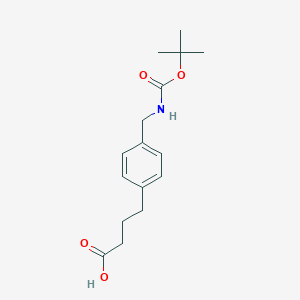
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
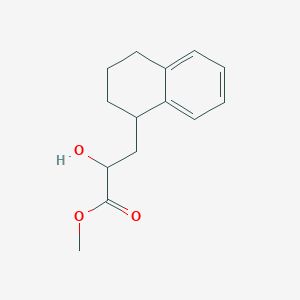
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
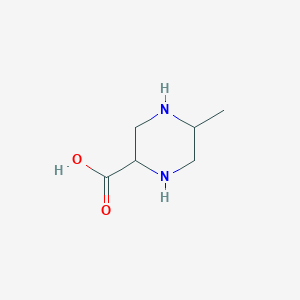
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
